molecular formula C19H15N3O4 B2824668 N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide CAS No. 2034511-66-3

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide

Cat. No. B2824668
CAS RN: 2034511-66-3
M. Wt: 349.346
InChI Key: SCKXZTMBXJHVIN-UHFFFAOYSA-N
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Description

Furan derivatives are a group of compounds that contain a furan ring, a five-membered aromatic ring with four carbon atoms and one oxygen . They are involved in various chemical reactions and have significant applications in developing materials and pharmaceuticals.


Synthesis Analysis

The synthesis of related compounds often involves strategic chemical reactions. For instance, the Diels-Alder cycloaddition reaction has been employed with substituted furans and phenylsulfonyl ethylene, achieving high yields. Another method involves the use of 2-furoic acid, furfurylamine, and furfuryl alcohol under microwave radiation .


Molecular Structure Analysis

The molecular structure of furan derivatives can be complex and varies based on the specific compound. Investigations into the molecular structures of related furan compounds through X-ray powder diffraction (XRPD) and density functional theory (DFT) highlight the intricate details of their geometrical configurations .


Chemical Reactions Analysis

Furan compounds with sulfonyl groups have been explored through various chemical reactions. For example, copper/silver-mediated cascade reactions for constructing sulfonylbenzo[b]furans from hydroxycinnamic acids and sodium sulfinates demonstrate the chemical versatility and potential synthetic utility of these compounds.


Physical And Chemical Properties Analysis

The physical and chemical properties of furan derivatives can be quite diverse. For a related compound, N-[2-(Furan-2-yl)ethyl]acetamide, it is a solid with a molecular weight of 153.18 .

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of related furan-fused heterocycles and chromene derivatives highlights the interest in these compounds for their structural diversity and potential biological activity. Ergun et al. (2014) reported the synthesis of a novel class of compounds starting from acid derivatives, leading to the formation of fused ring systems including furan-fused heterocycles (Ergun et al., 2014). Reis et al. (2013) explored the crystalline structures of 4-oxo-N-phenyl-4H-chromene-2-carboxamide derivatives, providing detailed insights into their molecular conformations (Reis et al., 2013).

Biological Evaluation

Some compounds within this class have been evaluated for their biological activities. For example, El-Wahab et al. (2011) synthesized naphtho[2,1-b]furan derivatives bearing a pyrazole nucleus and evaluated their antimicrobial effects, showcasing the potential for these compounds in developing new antimicrobial agents (El-Wahab et al., 2011).

Chemical Transformations and Reactivity

The reactivity of related compounds has been a subject of study, aiming to explore their chemical transformations and potential applications in synthetic chemistry. Zaki et al. (2018) investigated the synthesis and anticancer activities of compounds derived from chalcones, indicating the therapeutic potential of such molecules (Zaki et al., 2018).

Safety and Hazards

Safety information for related compounds indicates that they may pose certain hazards. For instance, N-[2-(Furan-2-yl)ethyl]acetamide has been classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) .

Future Directions

Furan derivatives have a wide range of applications in various fields, including materials science and pharmaceuticals. Their synthesis and characterization remain active areas of research, with future directions likely to include the development of new synthetic methods, exploration of their reactivity, and investigation of their potential applications .

properties

IUPAC Name

N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O4/c23-15-10-18(26-17-5-2-1-4-14(15)17)19(24)20-7-8-22-12-13(11-21-22)16-6-3-9-25-16/h1-6,9-12H,7-8H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCKXZTMBXJHVIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCCN3C=C(C=N3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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